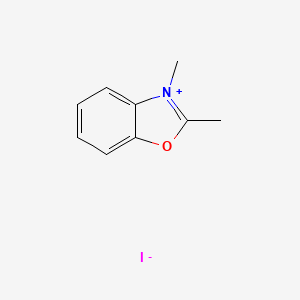
2,3-Dimethyl-1,3-benzoxazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1,3-benzoxazol-3-ium iodide is a useful research compound. Its molecular formula is C9H10INO and its molecular weight is 275.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3-dimethyl-1,3-benzoxazol-3-ium iodide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted o-aminophenol derivatives with alkyl halides. For example, reacting 2-methylbenzoxazole with methyl iodide in a polar aprotic solvent (e.g., DMF) under reflux conditions (80–100°C) for 12–24 hours . Purification involves precipitation in cold diethyl ether, followed by recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by 1H NMR (e.g., methyl group resonances at δ 3.1–3.3 ppm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using Mo-Kα radiation (λ = 0.71073 Å). Data collection and refinement are performed with SHELXTL or SHELXL, which handle ionic structures and anisotropic displacement parameters effectively. Key metrics include R1 < 0.05 and wR2 < 0.15 for high-resolution data. The iodide counterion’s position is validated using Fourier difference maps .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure λmax in methanol (typically 300–350 nm) to confirm conjugation in the benzoxazolium core .
- Mass Spectrometry : Use ESI-MS to detect the [M-I]+ ion (e.g., m/z 174.1 for C9H10NO+) .
- IR Spectroscopy : Identify C=N stretching vibrations near 1640 cm−1 and aromatic C-H bends at 750–800 cm−1 .
Advanced Research Questions
Q. How do steric effects from the 2,3-dimethyl groups influence the compound’s reactivity in photophysical applications?
- Methodological Answer : The methyl groups hinder rotational freedom, enhancing fluorescence quantum yield (Φf) by reducing non-radiative decay. Compare Φf of 2,3-dimethyl derivatives with non-methylated analogs using an integrating sphere-equipped fluorometer. For example, Φf increases from 0.2 to 0.4 in DMSO when methyl groups are present .
Q. What computational methods predict the electronic transitions of this compound?
- Methodological Answer : Perform time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-31+G(d,p) level. Solvent effects (e.g., methanol) are incorporated via the polarizable continuum model (PCM). HOMO-LUMO gaps correlate with experimental λmax values; deviations >10 nm suggest incomplete solvation modeling .
Q. How does the iodide counterion affect the compound’s stability in aqueous vs. non-polar solvents?
- Methodological Answer : Conduct accelerated stability studies (40°C, 75% RH for 4 weeks). In aqueous solutions, iodide’s high polarizability promotes ion pairing, reducing hydrolysis. In chloroform, NMR monitoring shows <5% degradation over 30 days. Contrast with PF6− or BF4− salts, which exhibit faster decomposition in polar solvents .
Q. What strategies resolve contradictions in reported λmax values for benzoxazolium salts?
- Methodological Answer : Systematically evaluate solvent polarity (e.g., Kamlet-Taft parameters) and concentration effects. For example, aggregation at >1 mM in water redshifts λmax by 15–20 nm. Use Job’s plot analysis to confirm monomer-dimer equilibria and refine published data with correction factors .
Eigenschaften
CAS-Nummer |
5260-36-6 |
|---|---|
Molekularformel |
C9H10INO |
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
2,3-dimethyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C9H10NO.HI/c1-7-10(2)8-5-3-4-6-9(8)11-7;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GXFFWWZGSFATBE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2O1)C.[I-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













